2-Bromo-4-hydroxybenzoic acid

Vue d'ensemble

Description

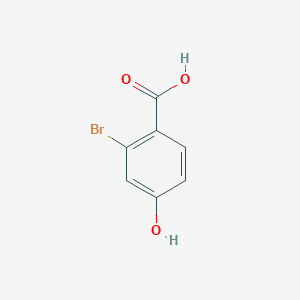

2-Bromo-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .

Synthetic Routes and Reaction Conditions:

Method One:

Method Two:

Industrial Production Methods: Industrial production typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

-

Substitution Reactions:

Reagents and Conditions: Common reagents include alkyl halides and bases. The hydroxyl group can be alkylated to form ethers, and the carboxyl group can be esterified.

Products: Alkyl ethers and esters.

-

Oxidation and Reduction Reactions:

Reagents and Conditions: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.

Products: Corresponding ketones or aldehydes.

-

Coupling Reactions:

Reagents and Conditions: Palladium-catalyzed coupling reactions can introduce various substituents at the bromine position.

Products: Substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Pharmaceutical Compounds

2-Bromo-4-hydroxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for their potential therapeutic effects, particularly in the treatment of inflammatory diseases and as analgesics. For instance, derivatives of 4-hydroxybenzoic acid have been shown to exhibit significant biological activity against specific targets in the human body, such as cyclooxygenase enzymes involved in pain and inflammation pathways .

2. Synthesis Methodologies

The compound can be synthesized through bromination reactions involving p-hydroxybenzoic acid. A notable method includes the use of glacial acetic acid as a catalyst in a bromination reaction with bromine in a halogenated solvent, yielding high purity and efficiency . The reaction conditions typically involve temperatures ranging from -10°C to 50°C, optimizing yield while minimizing by-products.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of fungi and bacteria, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In particular, derivatives have demonstrated efficacy in reducing edema induced by acetic acid, which suggests potential applications in managing conditions like arthritis and other inflammatory diseases .

Case Studies

1. Analgesic Activity

A comprehensive study on the analgesic properties of 5-acetamido derivatives of this compound revealed significant pain relief effects comparable to standard analgesics. The research utilized both in vivo models and molecular docking studies to assess binding affinities to cyclooxygenase receptors, indicating that modifications to the base structure can enhance therapeutic effects .

2. Health Protective Effects

Further investigations into phenolic acids, including this compound, have highlighted their protective health benefits against severe pathologic conditions such as cancer and cardiovascular diseases. This underscores the compound's potential role in preventive medicine and health maintenance strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals; synthesized via bromination reactions |

| Antimicrobial Activity | Effective against various pathogens; potential for new antimicrobial agents |

| Anti-inflammatory Effects | Reduces acetic acid-induced edema; potential treatment for inflammatory diseases |

| Analgesic Properties | Significant pain relief observed; studied using in vivo models and molecular docking |

| Health Benefits | Potential protective effects against cancer and cardiovascular diseases |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparaison Avec Des Composés Similaires

- 4-Bromosalicylic acid

- 2-Hydroxy-4-iodobenzoic acid

- 5-Bromosalicylic acid

- 4-Fluorosalicylic acid

- 5-Fluorosalicylic acid

Comparison: 2-Bromo-4-hydroxybenzoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a bromine atom at the second position enhances its ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromo-4-hydroxybenzoic acid (CAS No. 28547-28-6) is a brominated derivative of 4-hydroxybenzoic acid, exhibiting significant biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antimicrobial, antifungal, and anticancer properties. This article reviews the biological activities of this compound, synthesizing findings from various studies.

- Molecular Formula : CHBrO

- Molecular Weight : 217.02 g/mol

- Structure : The compound features a bromine atom at the second position and a hydroxyl group at the fourth position of the benzene ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Inhibitory effects on pathogens like Candida albicans, Fusarium species, and Botrytis cinerea.

A comparative study found that derivatives of hydroxybenzoic acids, including this compound, showed significant growth inhibition at concentrations as low as 50 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Candida albicans | 20 µg/mL |

| Botrytis cinerea | 15 µg/mL |

Antifungal Activity

The antifungal activity of this compound has been highlighted in several studies. It has been shown to significantly inhibit the growth of various phytopathogenic fungi, making it a candidate for agricultural applications.

In one study, the compound demonstrated an IC50 value of approximately 0.5 mg/mL against Fusarium graminearum, indicating potent antifungal properties .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on cancer cell lines, particularly in breast cancer models. The compound's mechanism appears to involve induction of apoptosis in cancer cells, leading to cell cycle arrest .

Case Studies

- Antimicrobial Study : A study conducted on various phenolic compounds revealed that derivatives of hydroxybenzoic acids, including this compound, exhibited strong antibacterial and antifungal activities with minimal cytotoxic effects on human cells .

- Cytotoxicity Assessment : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on NIH3T3 mouse fibroblast cells. The results indicated an IC50 value of around 0.632 mM, suggesting moderate cytotoxicity compared to standard anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and inhibit essential metabolic pathways in microorganisms. Its phenolic structure allows it to act as a laccase mediator, enhancing oxidative stress in microbial cells . Additionally, it has been shown to disrupt cell wall integrity in fungi, leading to cell death.

Propriétés

IUPAC Name |

2-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXJMWDTFROTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.